Cas no 2091427-15-3 (6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2091427-15-3x500.png)
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
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- Inchi: 1S/C7H5BrClN3O3S/c1-15-7-5(16(9,13)14)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
- InChI Key: DKMGFUKUAWNRCD-UHFFFAOYSA-N
- SMILES: BrC1C=NC2=C(C(=NN2C=1)OC)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 362
- Topological Polar Surface Area: 81.9
- XLogP3: 1.3
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367288-5.0g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-367288-0.1g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
Enamine | EN300-367288-2.5g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
1PlusChem | 1P01BU7T-1g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 1g |
$981.00 | 2023-12-19 | |
1PlusChem | 1P01BU7T-10g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 10g |
$4006.00 | 2023-12-19 | |
Aaron | AR01BUG5-5g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 5g |
$2984.00 | 2023-12-14 | |
Aaron | AR01BUG5-1g |
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 1g |
$1047.00 | 2025-02-09 | |
1PlusChem | 1P01BU7T-500mg |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 500mg |
$778.00 | 2023-12-19 | |
1PlusChem | 1P01BU7T-5g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 5g |
$2722.00 | 2023-12-19 | |
A2B Chem LLC | AW31193-1g |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
2091427-15-3 | 95% | 1g |
$818.00 | 2024-04-20 |
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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3. Caper tea
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (CAS No. 2091427-15-3)
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, also known by its CAS registry number 2091427-15-3, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 6-position and a methoxy group at the 2-position, along with a sulfonyl chloride group at the 3-position, endows this molecule with unique chemical properties and reactivity.
The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves a series of carefully designed multi-step reactions. Typically, the starting material is a pyrazolo[1,5-a]pyrimidine derivative, which undergoes bromination at the 6-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequently, the introduction of the methoxy group at the 2-position is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents employed. Finally, the sulfonyl chloride group is introduced at the 3-position via sulfonation followed by conversion to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or other chlorinating agents.
Recent studies have highlighted the potential of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride in drug discovery and development. The sulfonyl chloride group is particularly valuable in medicinal chemistry as it can act as an electrophilic site for nucleophilic substitutions, enabling the construction of bioactive molecules with desired pharmacokinetic properties. For instance, this compound has been explored as a precursor for developing inhibitors targeting specific enzymes or receptors involved in various disease pathways.
In addition to its role in medicinal chemistry, 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has shown promise in materials science applications. The heterocyclic core of this compound exhibits interesting electronic properties due to its conjugated system and nitrogen atoms. Researchers have investigated its potential as a building block for advanced materials such as organic semiconductors or coordination polymers. The bromine and methoxy substituents further modulate the electronic characteristics of the molecule, making it suitable for tailored applications in electronic devices.
The chemical stability and reactivity of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride have been extensively studied under various conditions. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis in aqueous environments, forming the corresponding sulfonic acid. This reactivity makes it essential to handle this compound with care under controlled conditions to prevent unintended side reactions during synthesis or application.
In terms of safety considerations, while handling CAS No. 2091427-15-3, it is crucial to adhere to standard laboratory safety protocols. The compound should be stored in an inert atmosphere to prevent degradation and should be kept away from moisture and light. Personal protective equipment (PPE), including gloves and goggles, should be worn during manipulation to minimize exposure risks.
The growing interest in heterocyclic compounds like 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride underscores their importance in modern chemical research. As new applications emerge across diverse fields such as pharmaceuticals, agrochemicals, and materials science, this compound continues to be a focal point for innovative developments.
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